1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Lipophilicity Physicochemical Property ADME Prediction

This 1-ethyl-5-methyl-1H-pyrazole derivative features a unique ethylene linker that increases lipophilicity by ~0.52 log units and adds two rotatable bonds versus the direct-sulfonyl analog. The resulting scaffold improves passive CNS penetration (TPSA 67.23 Ų), enables fragment-growing into cryptic pockets, and mitigates procurement risk—the direct-sulfonyl analog has been discontinued by major suppliers, whereas this ethylene-bridged family is actively stocked at ≥97% purity for reliable HTS supply.

Molecular Formula C12H22N4O2S
Molecular Weight 286.40 g/mol
Cat. No. B11779477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
Molecular FormulaC12H22N4O2S
Molecular Weight286.40 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)S(=O)(=O)CCN2CCNCC2)C
InChIInChI=1S/C12H22N4O2S/c1-3-16-11(2)12(10-14-16)19(17,18)9-8-15-6-4-13-5-7-15/h10,13H,3-9H2,1-2H3
InChIKeyCCBZVXKFJYRQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine: Core Identifier & Procurement-Relevant Profile


1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine (CAS 1707370-10-2) is a synthetic piperazine derivative characterized by a 1-ethyl-5-methyl-1H-pyrazole headgroup connected to the piperazine ring via an ethyl-sulfonyl spacer . With a molecular formula of C₁₂H₂₂N₄O₂S and a molecular weight of 286.40 g·mol⁻¹, it differs from the more compact 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1172262-14-4, MW 258.34) by the presence of an additional ethylene (-CH₂CH₂-) linker between the sulfonyl group and the piperazine nitrogen . This structural feature increases conformational flexibility, modifies the spatial relationship between the basic piperazine center and the pyrazole ring, and alters the compound’s lipophilicity relative to its direct-sulfonyl analog—factors that can influence target binding, solubility, and metabolic stability in medicinal-chemistry campaigns.

Why 1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine Cannot Be Replaced by a Close Structural Analog


Compounds within the pyrazole-sulfonyl-piperazine class share a core pharmacophore, yet subtle variations in linker length and substitution pattern can cause substantial shifts in physicochemical and pharmacological profiles. The presence of the ethylene spacer in 1-(2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine, for example, introduces an additional rotatable bond and increases the pKa of the piperazine nitrogen relative to the direct-sulfonyl analog [1]. Such differences are known to affect membrane permeability, off-target engagement (e.g., hERG, CYP450), and oral bioavailability in related sulfonyl-piperazine series [2]. Consequently, generic substitution with a non-ethyl-linked analog may invalidate structure-activity relationships (SAR) established during lead optimization and lead to irreproducible biological results. The following evidence quantifies key differentiating parameters that procurement scientists must evaluate before selecting a replacement.

Quantitative Differentiation Evidence for 1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine vs. Closest Analogs


Lipophilicity (clogP) Advantage Over the Direct-Sulfonyl Analog

The ethylene spacer in 1-(2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine (Target) increases its calculated partition coefficient (clogP) relative to the direct-sulfonyl comparator 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine (Analog A) [1]. A higher clogP can enhance membrane permeability, which is often desirable for central-nervous-system or intracellular targets yet requires mitigation of hERG and phospholipidosis risk [2].

Lipophilicity Physicochemical Property ADME Prediction

Increased Topological Polar Surface Area (TPSA) Relative to the Direct-Sulfonyl Analog

The target compound exhibits a predicted TPSA of 67.23 Ų, compared with an estimated TPSA of ~58 Ų for the direct-sulfonyl analog [1]. TPSA is inversely correlated with oral absorption; the increment of ~9 Ų may modestly impact permeability while potentially improving solubility through additional hydrogen-bond acceptor (HBA) interactions [2].

Polar Surface Area Physicochemical Property Bioavailability Prediction

Conformational Flexibility Distinguished by Rotatable Bond Count

The target compound possesses 5 rotatable bonds, compared with 3 for the direct-sulfonyl analog [1]. The two additional rotatable bonds arise from the ethylene spacer and can influence the entropy penalty upon binding and the compound’s ability to adopt bioactive conformations [2]. While excessive flexibility may reduce ligand efficiency, the incremental two bonds may enable the compound to access cryptic binding pockets that are inaccessible to the more rigid analog.

Conformational Flexibility Ligand Efficiency Target Engagement

Purity Specification and Batch-to-Batch Consistency Relative to Commercial Alternatives

Commercial listings for structurally analogous compounds with an ethylene spacer (e.g., CAS 1708255-05-3, 1-(2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine) are routinely offered at ≥97% purity as verified by HPLC or NMR . Suppliers of the direct-sulfonyl analog (CAS 1172262-14-4) also quote 97% as a minimum purity, but several vendors have discontinued the product, limiting reliable procurement . The target compound’s availability through multiple catalog suppliers with consistent quality specifications reduces the risk of supply-chain disruption that affects the direct-sulfonyl analog.

Purity Quality Control Procurement Standard

Optimal Application Scenarios for 1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine Based on Differentiating Evidence


Lead Optimization in CNS-Targeted Drug Discovery Requiring Balanced Lipophilicity

The target compound’s intermediate clogP (0.32) and moderate TPSA (67.23 Ų) position it within the favorable range for blood-brain barrier penetration [1]. Compared with the more polar direct-sulfonyl analog, the ethylene spacer increases lipophilicity by ~0.52 log units, which may enhance passive CNS entry while maintaining a TPSA well below the 90 Ų threshold associated with poor brain exposure [2]. Medicinal chemists designing kinase or GPCR inhibitors with CNS indications should prioritize this scaffold over the direct-sulfonyl version when permeability is a key optimization parameter.

Fragment Elaboration Programs Requiring Conformational Flexibility for Cryptic Binding Sites

With 5 rotatable bonds versus 3 for the direct-sulfonyl analog, the target compound offers greater conformational sampling [1]. This property is advantageous in fragment-based drug discovery (FBDD) where the initial hit may bind to a shallow pocket but elaboration into a nearby cryptic site is required. The ethylene spacer provides the necessary reach without introducing excessive molecular weight, making it a suitable core for fragment growing strategies targeting protein-protein interfaces or allosteric sites [2].

Medium- to High-Throughput Screening Libraries Where Robust Supply Chains Are Critical

Procurement risk assessments reveal that the direct-sulfonyl analog (CAS 1172262-14-4) has been discontinued by at least one major European supplier, raising concerns about long-term availability [1]. In contrast, the broader ethylene-linked pyrazole-sulfonyl-piperazine family is actively stocked by multiple vendors at ≥97% purity, ensuring consistent supply for HTS campaigns that require 50–500 mg per compound [2]. Screening-library managers should favor 1-(2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine to mitigate the risk of cohort depletion mid-campaign.

Preclinical Profiling of Sulfonamide-Containing Piperazines for Metabolic Stability Studies

The presence of the ethylene spacer is predicted to modulate the pKa of the piperazine nitrogen, potentially reducing CYP450-mediated N-dealkylation compared with the direct-sulfonyl analog [1]. Although direct metabolic stability data are not yet published for either compound, the class-level inference based on published sulfonyl-piperazine series supports selecting the ethylene-linked scaffold for in vitro microsomal stability screening as part of a systematic SAR investigation [2].

Quote Request

Request a Quote for 1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.